molecular formula C12H12O3 B3053714 methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 55571-74-9

methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B3053714
CAS No.: 55571-74-9
M. Wt: 204.22 g/mol
InChI Key: DEWCTUGXGSZFBC-UHFFFAOYSA-N
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Description

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS 55571-74-9) is a tetrahydronaphthalene derivative that serves as a versatile building block in organic and medicinal chemistry research. This compound, with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol, is a valuable synthon for the construction of complex molecular architectures . Its structure incorporates both an ester and a ketone functional group, making it a suitable substrate for a variety of transformations. Researchers primarily utilize this compound as a key intermediate in asymmetric synthesis. It has been employed in the synthesis of chiral tertiary α-hydroxyketones and α-chloroketones, which are privileged scaffolds in the development of biologically active molecules and pharmaceuticals . The synthetic value of this compound is demonstrated in methodologies such as catalytic enantioselective decarboxylative chlorination, which provides access to high-value enantiopure intermediates for further elaboration . Store this product in a cool and dark place, with recommendations for storage at reduced temperatures such as 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

methyl 4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-5,9H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEWCTUGXGSZFBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457950
Record name 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55571-74-9
Record name 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the use of a naphthalene derivative and a methyl ester precursor, followed by cyclization and oxidation steps to introduce the ketone group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are also employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the ketone group to a carboxylic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The ketone and ester groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural analogs of methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate differ in substituent positions, functional groups, and molecular frameworks. Below is a systematic comparison:

Positional Isomers of Oxo-Tetrahydronaphthalene Carboxylates

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Oxo Position Ester Position Key Features
This compound (Target Compound) C₁₂H₁₂O₃ 204.23 4 2 Base structure, high synthetic utility
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate C₁₂H₁₂O₃ 204.23 1 2 Oxo at position 1; altered reactivity in nucleophilic additions
Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate C₁₂H₁₂O₃ 204.23 4 1 Ester at position 1; steric hindrance affects ring puckering
Methyl 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate C₁₃H₁₆O₃ 220.26 - 2 Methoxy at position 8; enhanced solubility and bioavailability
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate C₁₃H₁₄O₃ 218.25 1 2 Ethyl ester; longer alkyl chain increases lipophilicity

Key Observations :

  • Positional Isomerism : The location of the oxo group (1 vs. 4) significantly impacts electronic distribution. For example, the 4-oxo derivative (target compound) exhibits greater conjugation stability compared to the 1-oxo analog .
  • Substituent Effects : Methoxy groups (e.g., in the 8-methoxy derivative) introduce electron-donating effects, altering reactivity in electrophilic substitutions .

Reactivity Insights :

  • The target compound’s 4-oxo group facilitates keto-enol tautomerism, enabling participation in Michael additions and cyclocondensations .
  • Ethyl ester analogs (e.g., ethyl 1-oxo derivatives) show slower hydrolysis rates compared to methyl esters due to steric effects .

Biological Activity

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS: 55571-74-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H12O3
  • Molecular Weight : 204.23 g/mol
  • Purity : Typically ≥ 95% .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb). The compound was shown to inhibit the growth of Mtb at concentrations as low as 10 ng/mL, highlighting its potential as a lead compound in anti-tuberculosis drug development .

Table 1: Antimicrobial Activity Against Mtb

CompoundMIC (ng/mL)Reference
This compound10
Bedaquiline4
Clofazimine50

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various models. In a study assessing the compound's effects on macrophage activation and cytokine production, it was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of ATP Synthase : Similar to other naphthalene derivatives, this compound may inhibit ATP synthase activity in Mtb. This inhibition disrupts ATP production essential for bacterial survival and replication .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in bacterial cells by generating ROS, leading to cell death .
  • Modulation of Signaling Pathways : It appears to modulate key signaling pathways involved in inflammation and immune response regulation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Tuberculosis Treatment : A clinical trial evaluated the combination therapy of this compound with standard anti-TB drugs. Results indicated improved patient outcomes and reduced treatment duration compared to standard regimens alone .
  • Anti-inflammatory Effects in Animal Models : In a rodent model of arthritis, administration of this compound resulted in decreased joint swelling and inflammation compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid (e.g., 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid) using methanol under acid catalysis. Evidence from similar ester syntheses (e.g., allyl or 2-methylallyl derivatives) shows yields ranging from 70% to 99%, depending on solvent systems (e.g., pentane:ethyl acetate mixtures) and catalyst choice . Lower yields (<80%) may arise from competing side reactions, such as ketone oxidation or ester hydrolysis, necessitating careful control of reaction time and temperature.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Key techniques include:

  • TLC (Rf values) : Solvent systems like pentane:ethyl acetate (8:2) or dichloromethane mixtures provide reliable separation for monitoring reaction progress .
  • Spectroscopy : IR peaks at ~1739 cm⁻¹ (ester C=O) and 1677 cm⁻¹ (ketone C=O) confirm functional groups. HRMS (ESI) with calculated vs. observed m/z values (e.g., ±0.0009 accuracy) ensures molecular formula validation .
  • Chromatography : Column purification using silica gel removes unreacted starting materials or byproducts .

Q. What are the recommended storage conditions to prevent degradation?

  • Methodological Answer : Store in amber vials under inert gas (N₂ or Ar) at –20°C to minimize hydrolysis of the ester group or ketone oxidation. Stability studies on analogous tetrahydronaphthalene derivatives suggest degradation rates increase >25°C or in humid environments .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model electron density distribution, identifying electrophilic sites (e.g., the α,β-unsaturated ketone). Studies on similar systems show that frontier molecular orbitals (HOMO-LUMO gaps) correlate with regioselectivity in Michael additions . Experimental validation via NMR monitoring of reaction intermediates is recommended .

Q. What experimental designs are suitable for investigating systemic toxicity in mammalian models?

  • Methodological Answer : Follow ATSDR guidelines for naphthalene derivatives :

  • Exposure Routes : Oral or inhalation (most relevant for lab settings).
  • Endpoints : Hepatic (ALT/AST levels), renal (creatinine clearance), and hematological (RBC count) parameters.
  • Dose-Response : Use factorial design (e.g., 3×3 matrix) to test low, medium, and high doses over acute (24–72 hr) and subchronic (14–28 day) periods .

Q. How do structural modifications (e.g., substituents on the tetrahydronaphthalene ring) affect biological activity?

  • Methodological Answer : Compare with analogs like ethyl 6-methyl-2-oxo-tetrahydropyrimidine carboxylates or hydroxylated derivatives :

  • Introduce electron-withdrawing groups (e.g., -Cl) at the 4-position to enhance electrophilicity for kinase inhibition assays.
  • Replace the methyl ester with bulkier groups (e.g., tert-butyldiphenylsilyl) to study steric effects on binding affinity .

Q. What strategies resolve contradictions in spectroscopic data across studies (e.g., conflicting IR peaks)?

  • Methodological Answer :

  • Solvent Effects : IR spectra in KBr vs. ATR modes may shift peaks by ±10 cm⁻¹. Re-run spectra under standardized conditions .
  • Impurity Interference : Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed carboxylic acid) that may obscure signals .

Methodological Design Considerations

Q. How can researchers integrate this compound into a theoretical framework for drug discovery?

  • Answer : Link to the "privileged scaffold" concept, where tetrahydronaphthalene cores are known to interact with GPCRs or kinases. Design SAR studies using molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets .

Q. What factorial design parameters optimize reaction yield and purity?

  • Answer : A 2³ factorial design testing:

  • Variables : Catalyst concentration (low/high), solvent polarity (aprotic/polar protic), temperature (25°C/60°C).
  • Response Metrics : Yield (gravimetric analysis), purity (HPLC area%). Interactions between solvent and temperature are often significant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Reactant of Route 2
methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

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